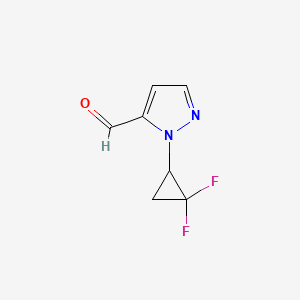

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde

Description

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde (CAS: 2193066-66-7) is a fluorinated pyrazole derivative characterized by a difluorocyclopropyl substituent at the 1-position of the pyrazole ring and a formyl (aldehyde) group at the 5-position. Its molecular formula is C₇H₆F₂N₂O, with an InChI key of InChI=1S/C7H6F2N2O/c8-7(9)3-6(7)11-5(4-12)1-2-10-11/h1-2,4,6H,3H2 . The compound’s structure combines the electron-withdrawing effects of the difluorocyclopropyl group with the reactivity of the aldehyde moiety, making it a versatile intermediate in medicinal and agrochemical synthesis. It is commercially available at 95% purity and has been cataloged in building-block libraries for drug discovery .

Properties

IUPAC Name |

2-(2,2-difluorocyclopropyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-7(9)3-6(7)11-5(4-12)1-2-10-11/h1-2,4,6H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNXHLZUSAGGHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)N2C(=CC=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde typically involves the cyclopropanation of suitable precursors followed by functionalization of the pyrazole ring. One common method involves the reaction of 2,2-difluorocyclopropyl ketone with hydrazine to form the pyrazole ring, followed by oxidation to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2-difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The difluorocyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Key Observations:

The 5-(3-chlorophenylsulfanyl) analogue () retains the pyrazole core but introduces a sulfanyl group and trifluoromethyl substituent, enhancing lipophilicity and steric bulk .

Substituent Effects: The difluorocyclopropyl group (common in all except the sulfanyl derivative) is known to improve metabolic resistance and modulate electron density in adjacent functional groups . The aldehyde group in the target compound and the sulfanyl derivative contrasts with the hydroxymethyl group in 2,2-difluorocyclopropanemethanol, which reduces electrophilic reactivity but increases polarity .

Synthetic Routes: The target compound and its analogues (e.g., 5-cyclopropyl pyrazoles) are synthesized via N-arylation under Lam-Chan conditions, as demonstrated for related pyrimidinylboronic acid derivatives .

Property and Reactivity Comparison

| Property | Target Compound | 5-(3-Chlorophenylsulfanyl) Analogue | Tetrazol-5-one Derivative | 2,2-Difluorocyclopropanemethanol |

|---|---|---|---|---|

| Reactivity | High (aldehyde electrophilicity) | Moderate (sulfanyl group stability) | Low (tetrazole tautomerism) | Low (hydroxyl nucleophilicity) |

| Lipophilicity (LogP) | ~1.2 (estimated) | ~3.5 (chlorophenylsulfanyl effect) | ~0.8 (polar tetrazole) | ~0.5 (hydroxymethyl polarity) |

| Synthetic Utility | Cross-coupling, Schiff base formation | Suzuki-Miyaura coupling | Bioisostere for carboxylates | Esterification, ether synthesis |

Inferences:

- The aldehyde group in the target compound enables Schiff base formation and participation in condensation reactions, a feature absent in the tetrazole or hydroxymethyl analogues .

- The trifluoromethyl and chlorophenylsulfanyl groups in the analogue from likely enhance binding affinity in enzyme inhibition (e.g., dihydroorotate dehydrogenase inhibitors), whereas the target compound’s simpler structure prioritizes modular derivatization .

Research and Application Context

Biological Activity

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde is a synthetic compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its diverse biological activities. The presence of the difluorocyclopropyl moiety contributes to its unique properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of various substituents on the pyrazole ring can enhance these activities. For instance, compounds with electron-withdrawing groups have shown improved efficacy against various bacterial strains .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde | E. coli | 32 µg/mL |

| Celecoxib | Staphylococcus aureus | 16 µg/mL |

| Rimonabant | Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound under discussion may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This mechanism is similar to that of established anti-inflammatory drugs like celecoxib .

The biological activity of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it can bind to enzyme active sites, potentially inhibiting their function. This interaction may lead to decreased production of pro-inflammatory mediators.

Case Study 1: Inhibition of MAO-B

A study explored the potential of pyrazole derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The results indicated that certain pyrazole compounds exhibited competitive inhibition with low IC50 values, suggesting that 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde may also possess similar properties .

Q & A

Q. What are the common synthetic routes for preparing 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde?

Methodological Answer: The synthesis typically involves two key steps:

- Pyrazole Core Formation: Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions (e.g., ethanol or acetonitrile).

- Functionalization: Introduction of the difluorocyclopropyl group via cyclopropanation using difluorocarbene reagents (e.g., TMSCF₃ or CHF₂Br) under transition metal catalysis (e.g., Cu or Rh) .

- Aldehyde Introduction: Vilsmeier-Haack formylation with POCl₃ and DMF to install the aldehyde group at the 5-position of the pyrazole ring .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropanation | CHF₂Br, Cu(OTf)₂, 80°C, 12h | 65–75 | |

| Vilsmeier-Haack | POCl₃, DMF, 0°C → RT, 6h | 80–85 |

Q. What analytical techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR confirm the cyclopropane geometry, fluorine substitution, and aldehyde proton (δ ~9.8–10.2 ppm).

- X-ray Crystallography: Resolves the stereochemistry of the difluorocyclopropyl group and pyrazole ring conformation .

- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ = 231.04).

Q. Table 2: Key NMR Peaks

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.95 (s, 1H) | 190.2 |

| Cyclopropane CF₂ | - | 118.5 (t, J=245 Hz) |

Q. What are its primary applications in academic research?

Methodological Answer:

- Medicinal Chemistry: Serves as a precursor for kinase inhibitors (e.g., JAK/STAT pathway) due to its electrophilic aldehyde group enabling Schiff base formation with lysine residues .

- Material Science: Investigated for organic semiconductors, leveraging the electron-withdrawing difluorocyclopropyl group to tune charge transport properties .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclopropane ring formation?

Methodological Answer:

- Catalyst Screening: Test transition metals (Rh₂(OAc)₄ vs. Cu(OTf)₂) to balance yield and stereoselectivity.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance carbene stability, while non-polar solvents (toluene) reduce side reactions.

- Temperature Control: Lower temperatures (40–60°C) improve selectivity for the cis-difluorocyclopropyl isomer .

Q. Table 3: Optimization Parameters

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Catalyst | Rh₂(OAc)₄ | 78% yield, >90% cis isomer |

| Solvent | DMF | Reduced decomposition |

Q. How can computational methods predict the compound’s reactivity in nucleophilic additions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The aldehyde’s LUMO energy (~-1.5 eV) predicts reactivity with amines or hydrazines.

- Retrosynthetic Tools: AI-driven platforms (e.g., Reaxys) propose viable precursors and reaction pathways based on similarity to pyrazole-carbaldehyde derivatives .

Q. Table 4: DFT Parameters

| Property | Value |

|---|---|

| HOMO (eV) | -6.2 |

| LUMO (eV) | -1.4 |

| Electrophilicity Index | 3.1 |

Q. How to resolve contradictions in reported enzyme inhibition data?

Methodological Answer:

- Assay Validation: Replicate studies under standardized conditions (e.g., pH 7.4, 25°C) with positive controls (e.g., staurosporine for kinases).

- Structural Analog Comparison: Test derivatives lacking the difluorocyclopropyl group to isolate its contribution to binding affinity .

- Molecular Dynamics (MD): Simulate ligand-enzyme interactions to identify critical binding residues (e.g., hydrophobic pockets accommodating the cyclopropane) .

Q. What strategies mitigate aldehyde oxidation during storage?

Methodological Answer:

Q. How to design analogs for improved metabolic stability?

Methodological Answer:

- Isotere Replacement: Substitute the aldehyde with a ketone or carboxylic acid bioisostere to reduce reactivity.

- Deuterium Labeling: Replace cyclopropane hydrogens with deuterium to slow CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.